3-Methyl-6-nitroquinoline
Overview
Description
3-Methyl-6-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with a methyl group at the third position and a nitro group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 3-methylquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield 3-methyl-6-aminoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3-Methyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-6-nitroquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function. These interactions make it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
3-Methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
Quinoline: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness: 3-Methyl-6-nitroquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-6-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-8-5-9(12(13)14)2-3-10(8)11-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPFEKMZUBREBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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